molecular formula C10H8ClNO3 B2400013 5-Pyridin-2-ylfuran-2-carboxylic acid;hydrochloride CAS No. 2503201-86-1

5-Pyridin-2-ylfuran-2-carboxylic acid;hydrochloride

Cat. No.: B2400013
CAS No.: 2503201-86-1
M. Wt: 225.63
InChI Key: IBOWTUPSANFMMA-UHFFFAOYSA-N
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Description

5-Pyridin-2-ylfuran-2-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C10H7NO3·HCl and a molecular weight of 225.63 g/mol . It is a heterocyclic compound that contains both pyridine and furan rings, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyridin-2-ylfuran-2-carboxylic acid;hydrochloride typically involves the reaction of pyridine derivatives with furan derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, which allows for the formation of the carbon-carbon bond between the pyridine and furan rings .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, but with optimized conditions to increase yield and purity. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures and under an inert atmosphere to prevent oxidation .

Chemical Reactions Analysis

Types of Reactions

5-Pyridin-2-ylfuran-2-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Pyridin-2-ylfuran-2-carboxylic acid;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Pyridin-2-ylfuran-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Pyridin-2-ylfuran-2-carboxylic acid;hydrochloride is unique due to its combination of pyridine and furan rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-pyridin-2-ylfuran-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3.ClH/c12-10(13)9-5-4-8(14-9)7-3-1-2-6-11-7;/h1-6H,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOWTUPSANFMMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(O2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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